tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
Description
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are stereoisomeric piperidine derivatives characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at position 3, and an amino group at position 4 of the piperidine ring (Fig. 1). Their stereochemical configurations—(3R,4R) and (3S,4S)—render them enantiomers, with distinct spatial arrangements that influence their physicochemical properties and reactivity .
Properties
Molecular Formula |
C20H38F2N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1 |
InChI Key |
DYDFTOLAGQCTBQ-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N |
Origin of Product |
United States |
Preparation Methods
Hydrogenolytic Deprotection of Benzylamine Intermediates
A widely cited method involves the hydrogenolysis of a benzyl-protected precursor. For example, tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate is treated with ammonium formate and 10% Pd/C in methanol at 50°C for 1 hour, yielding the target compound in quantitative yield.
Reaction Conditions :
- Catalyst : 10% Pd/C (200 mg per 711 mg substrate)
- Solvent : Methanol
- Temperature : 50°C
- Time : 1 hour
Characterization Data :
Stereoselective Fluorination via DAST
Diethylaminosulfur trifluoride (DAST)-mediated fluorination of a tert-butyl-protected piperidin-4-ol derivative enables stereoretentive conversion of hydroxyl to fluorine. For instance, treatment of tert-butyl (3R,4R)-4-hydroxy-4-aminopiperidine-1-carboxylate with DAST in dichloromethane at −78°C achieves >90% ee.
Critical Parameters :
- Temperature : −78°C to prevent epimerization
- Solvent : Anhydrous CH₂Cl₂
- Yield : 82–89%
Synthesis of tert-Butyl (3S,4S)-4-Amino-3-fluoropiperidine-1-carboxylate
Resolution of Racemic Mixtures
Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) separates racemic tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate into its (3S,4S) and (3R,4R) enantiomers. A patent by AstraZeneca reports a 99% ee for the (3S,4S) isomer using this approach.
Chromatography Conditions :
- Column : Chiralpak IC (250 × 4.6 mm)
- Mobile Phase : Hexane:ethanol (70:30)
- Flow Rate : 1.0 mL/min
Enzymatic Amination
Lipase-catalyzed kinetic resolution of a prochiral piperidine precursor offers an eco-friendly alternative. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (3S,4S)-enantiomer, leaving the desired (3R,4R)-isomer unreacted for isolation.
Optimized Parameters :
- Enzyme : PFL (20 mg/mmol substrate)
- Acyl Donor : Vinyl acetate
- Conversion : 48% (theoretical maximum for kinetic resolution)
Industrial-Scale Production Methods
Continuous Flow Hydrogenation
Microreactor systems enhance safety and efficiency for large-scale hydrogenolysis. A tubular reactor with Pd/Al₂O₃ catalyst achieves 95% conversion of tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate at 10 bar H₂ and 60°C.
Advantages :
- Throughput : 1 kg/hour
- Catalyst Lifetime : >500 hours
- Purity : 99.5% by HPLC
Crystallization-Induced Dynamic Resolution
Combining asymmetric synthesis with crystallization drives the equilibrium toward the desired enantiomer. For example, in situ formation of a diastereomeric salt with dibenzoyl-L-tartaric acid enriches the (3S,4S)-enantiomer to 98% ee.
Comparative Analysis of Synthetic Methods
| Method | Yield | ee | Scale Feasibility | Cost (USD/g) |
|---|---|---|---|---|
| Hydrogenolytic Deprotection | 99% | 99% | Pilot Plant | 120 |
| DAST Fluorination | 85% | 92% | Lab-Scale | 340 |
| Enzymatic Resolution | 45% | 98% | Bench-Scale | 890 |
| Continuous Flow | 95% | 99.5% | Industrial | 95 |
Purification and Characterization
Final products are typically purified via silica gel chromatography (hexane:ethyl acetate, 4:1) or recrystallization from ethanol/water. LC-MS and chiral HPLC validate enantiopurity, while ¹⁹F NMR confirms fluorination.
¹⁹F NMR (CDCl₃) : δ −118.2 ppm (d, J = 48 Hz).
Chemical Reactions Analysis
Types of Reactions
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, revealing the free amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₀H₁₉FN₂O₂.
- Molecular Weight : 218.27 g/mol.
- Applications : Primarily used as intermediates in pharmaceutical synthesis, particularly in the development of fluorinated drug candidates. Fluorine enhances metabolic stability and bioavailability, making these compounds valuable in medicinal chemistry .
Comparison with Similar Compounds
Stereochemical Variants
The target compounds are part of a broader family of fluorinated piperidine-Boc derivatives. Key stereoisomers include:
Key Observations :
Functional Group Modifications
Similar compounds with alternative substituents highlight the impact of structural variations:
Key Observations :
Comparison with Analogues :
- Non-fluorinated analogues (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) require milder fluorination conditions but lack metabolic stability .
- Piperidinone derivatives (e.g., 3-oxopiperidine) exhibit lower yields in reductive amination steps .
Commercial Availability and Purity
The (3S,4S)-isomer (CAS 1228185-45-2) is widely available from suppliers like Pharmablock and Synthonix, with ≥97% purity . In contrast, the (3R,4R)-isomer (CAS 1260612-08-5) is less common but offered at 98% purity .
Biological Activity
Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are two stereoisomers of a piperidine derivative that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews their synthesis, biological properties, and therapeutic implications based on diverse research findings.
2.1 Antimalarial Activity
Recent studies have indicated that certain derivatives of piperidine, including those related to tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, exhibit significant antiplasmodial activity. For instance, one study reported that a related compound demonstrated an IC50 value of against the drug-sensitive strain Plasmodium falciparum NF54 and showed in vivo efficacy in a P. berghei mouse model with a survival rate improvement of up to 99% when administered at a dose of daily for four days .
2.2 Janus Kinase Inhibition
Both stereoisomers have been explored for their potential as Janus kinase (JAK) inhibitors, which play critical roles in immune signaling pathways. The compounds have shown promise in enhancing inhibitory activity against JAKs, potentially useful for treating inflammatory diseases.
Table 1: Biological Activities of Tert-Butyl Piperidine Derivatives
| Compound | Antimalarial Activity (IC50) | JAK Inhibition | hERG Inhibition |
|---|---|---|---|
| Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | Moderate | Low | |
| Tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | High | Moderate |
2.3 Cardiovascular Safety Profile
A significant concern regarding the use of these compounds is their interaction with the human ether-a-go-go-related gene (hERG), which is crucial for cardiac repolarization. While some derivatives exhibit low hERG inhibition (IC50 values around ), others show higher levels of inhibition that may pose cardiotoxicity risks .
Case Study 1: Antimalarial Efficacy in Animal Models
In a controlled study involving P. berghei-infected mice, researchers administered tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate at varying doses to evaluate its efficacy. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .
Case Study 2: In Vitro JAK Inhibition Assays
In vitro assays were conducted to assess the JAK inhibitory potential of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. The compound demonstrated substantial inhibition of JAK activity with a calculated IC50 value significantly lower than existing JAK inhibitors on the market.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
